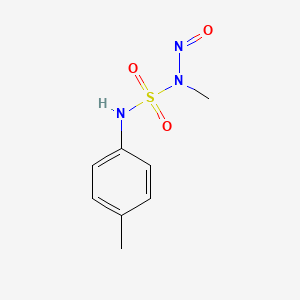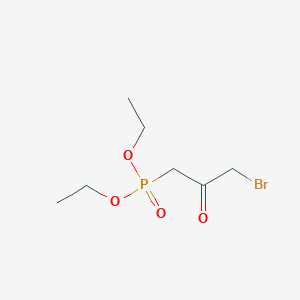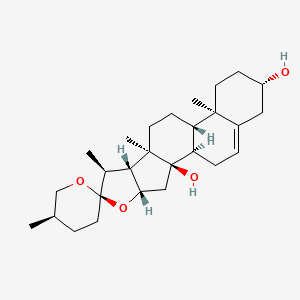![molecular formula C5H5N5O B14625795 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- CAS No. 59105-06-5](/img/structure/B14625795.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolotriazine ring system . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine hydrides. Substitution reactions typically result in the formation of various substituted triazolotriazines .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic properties and used in explosives.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its potential as a pharmaceutical agent.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: Investigated for its high thermal stability and use in advanced materials.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- stands out due to its unique structural features, which confer specific chemical and physical properties.
Propiedades
Número CAS |
59105-06-5 |
|---|---|
Fórmula molecular |
C5H5N5O |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
8-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-8-6-3-10(5)4(11)2-7-9/h2-3H,1H3 |
Clave InChI |
NIYXLQKJUWMMKN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NN=CN2C(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)






![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)



![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
